Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYRSFGRKCGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can begin with 3-chloropyridine-2-ol and piperidine derivatives.
Stepwise Reactions
First Step: : The chloropyridine-2-ol undergoes a reaction with piperidine in the presence of a base (such as potassium carbonate) to form the 3-chloropyridin-2-yl)piperidine intermediate.
Second Step: : This intermediate then reacts with ethyl 4-bromobutanoate in the presence of a suitable base and solvent, like sodium hydride in dimethylformamide (DMF), to yield this compound.
Industrial Production Methods
Industrial production of this compound might leverage continuous flow chemistry to enhance the reaction efficiency and yield. Key factors in industrial production include optimizing reaction conditions, such as temperature and pressure, and using robust catalysts and solvents to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo oxidation reactions primarily affecting the piperidine ring, potentially leading to the formation of N-oxides.
Reduction: : The ester group can be reduced to the corresponding alcohol using reagents such as lithium aluminum hydride.
Substitution: : The chloropyridine part of the molecule can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alkoxides can participate in the substitution reactions under basic conditions.
Major Products
Oxidation of the piperidine ring can yield N-oxides.
Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution reactions can lead to a variety of derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable component in the formation of heterocyclic compounds, which are prevalent in medicinal chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and hydrolases. Its structural features may allow it to act as a probe in studying the metabolic pathways of esters in biological systems.
Medicine
In the field of medicine, derivatives of this compound could potentially be explored as therapeutic agents due to their structural similarities to known bioactive molecules. It may be used in the design and synthesis of new drugs targeting neurological disorders.
Industry
In industrial applications, this compound might find use in the production of coatings, adhesives, and other polymeric materials, owing to its chemical stability and reactivity.
Mechanism of Action
Mechanism
The mechanism of action for Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate largely depends on the specific biological or chemical context
Molecular Targets and Pathways
Enzymatic Hydrolysis: : The compound can be hydrolyzed by esterases, releasing the active chloropyridine and piperidine derivatives.
Molecular Interactions: : These derivatives can then interact with various receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with four structurally related molecules, focusing on substituents, molecular weight, and functional groups:
*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to .
Functional and Application Comparisons
- Reactivity and Stability: The target compound’s 3-chloro substituent provides moderate electron withdrawal, balancing stability and reactivity. The hydrazinyl-bromo derivative () is highly reactive due to its bromo and hydrazine groups, making it suitable for further synthetic modifications in pesticide production.
- Biological Activity: The thiadiazole-containing compound () includes a methoxyphenyl-thiadiazole moiety, which is associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory). This contrasts with the target compound’s simpler pyridine-piperidine system, which may prioritize pesticidal over therapeutic applications . Alkylphenyl analogs () lack heterocyclic components, limiting their utility in targeted biological interactions but enhancing their role in non-polar solvent-based syntheses.
- Physicochemical Properties: The cyano-substituted analog () has a lower molecular weight (331.4 vs. The thiadiazole derivative () has a higher molecular weight (403.5), which may reduce membrane permeability but increase binding affinity in macromolecular targets.
Research Findings and Implications
- Agrochemical Potential: The target compound’s structural similarity to pesticidal intermediates (e.g., ) suggests utility in insecticide synthesis. The chloro-pyridine group may interact with insect nicotinic acetylcholine receptors, a common target for neonicotinoids.
- Therapeutic Limitations : Unlike the thiadiazole analog (), the target compound lacks heteroaromatic systems linked to drug-like properties, limiting its immediate pharmaceutical relevance.
- Synthetic Flexibility : The piperidine and pyridine groups in the target compound offer sites for further functionalization, such as introducing fluorinated or sulfonated groups to modulate activity .
Biological Activity
Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a chloropyridinyl group and a piperidinyl moiety, which are known to enhance biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 360.84 g/mol
- CAS Number : Not specified in the sources
Structural Characteristics
The compound features:
- A piperidine ring which is a common scaffold in medicinal chemistry.
- A chloropyridine moiety that may contribute to its interaction with biological targets.
- An oxobutanoate group , which is often associated with metabolic pathways.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Binding : The compound shows potential for binding to neurotransmitter receptors, which may influence neurological pathways.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, suggesting a role in modulating biochemical pathways relevant to disease states.
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Neurodegenerative Diseases : Its ability to interact with neurotransmitter systems indicates potential use in treating conditions like Alzheimer's or Parkinson's disease.
- Cancer Treatment : Similar compounds have shown promise in targeting cancer cell proliferation.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in vitro, showing significant effects on cell lines associated with neurodegenerative diseases. For instance, it was found to reduce cell death in models of oxidative stress, which is often implicated in neurodegeneration.
In Vivo Studies
Limited in vivo studies have begun to explore the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest favorable absorption and distribution profiles, with ongoing research focusing on long-term effects and safety profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Description | Biological Activity |
|---|---|---|
| Ethyl 4-(4-(3-chloropyridin-2-yloxy)piperidin-1-y)-4-oxobutanoate | Main compound of interest | Neuroprotective effects observed |
| 1-(4-(3-Chloropyridin-yloxy)piperidinyl)-2-(1H-indol-3-yl)ethanone | Known for potential cancer treatment properties | Antiproliferative effects |
| (4-(3-Chloropyridin-yloxy)piperidin-1-y)(naphthalen-1-y)methanone | Features similar structural components | Receptor modulation |
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate?
- Methodological Answer : The synthesis typically involves coupling 3-chloropyridin-2-ol with a piperidin-4-one derivative, followed by esterification. Key steps include:
- Nucleophilic substitution : Reacting 3-chloropyridin-2-ol with a piperidin-4-one under basic conditions (e.g., K₂CO₃) to form the ether linkage .
- Esterification : Using ethyl 4-oxobutanoate or its activated derivative (e.g., acyl chloride) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product .
Optimization may require adjusting reaction temperature (60–80°C) and catalyst loading (e.g., DMAP for esterification) .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Compare observed chemical shifts with predicted values. For example:
- Piperidine protons: δ 1.5–2.5 ppm (multiplet, axial/equatorial conformers) .
- Ester carbonyl (C=O): ~170–175 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm ester C=O stretch at ~1730 cm⁻¹ and pyridine C=N absorption near 1600 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (C₁₆H₁₉ClN₂O₄, calculated ~362.09 g/mol) .
Discrepancies may arise from rotamers (piperidine ring puckering) or residual solvents; use deuterated DMSO or CDCl₃ for NMR to minimize artifacts .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert atmosphere (argon or nitrogen) due to ester hydrolysis risk .
- Light Sensitivity : Protect from UV light to prevent decomposition of the chloropyridinyl moiety; use amber glass vials .
- Temperature : Long-term storage at –20°C in sealed containers; avoid repeated freeze-thaw cycles .
Stability assays (HPLC monitoring over 1–3 months) are recommended to establish shelf-life under varying conditions .
Advanced Research Questions
Q. How can reaction kinetics be analyzed for the formation of this compound under varying catalytic conditions?
- Methodological Answer :
- Experimental Design : Use in-situ FTIR or HPLC to track intermediate formation (e.g., piperidinyl ether or ester intermediates).
- Kinetic Modeling : Apply Michaelis-Menten or steady-state approximations for nucleophilic substitution steps . For example:
- Rate constants () can be derived from pseudo-first-order plots under excess pyridinyl alcohol conditions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .
Q. What strategies resolve contradictory data in NMR or mass spectrometry results for this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve overlapping signals caused by piperidine ring inversion or rotameric equilibria .
- Isotopic Labeling : Use ¹⁵N-labeled pyridine derivatives to assign ambiguous peaks in complex spectra .
- Tandem MS/MS : Fragment ions (e.g., m/z 362 → 245 [loss of piperidinyloxy group]) confirm connectivity and rule out structural isomers .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes with pyridine-binding pockets (e.g., kinases or cytochrome P450 isoforms). Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C isotopes) to quantify permeability in Caco-2 cell monolayers .
- Receptor Binding : Competitive binding assays (e.g., SPR or fluorescence polarization) against GPCRs or ion channels with known piperidine ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
